Methyl 2-[(E)-benzylideneamino]but-2-enoate
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Overview
Description
Methyl 2-[(E)-benzylideneamino]but-2-enoate is an organic compound that belongs to the class of α,β-unsaturated esters. This compound is characterized by the presence of a benzylideneamino group attached to the but-2-enoate moiety. The compound’s structure includes a conjugated system, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(E)-benzylideneamino]but-2-enoate typically involves the condensation of benzaldehyde with methyl 2-aminobut-2-enoate under basic conditions. The reaction proceeds via the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(E)-benzylideneamino]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylideneamino group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Substituted benzylideneamino derivatives
Scientific Research Applications
Methyl 2-[(E)-benzylideneamino]but-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its conjugated system makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(E)-benzylideneamino]but-2-enoate involves its interaction with specific molecular targets. The compound’s conjugated system allows it to participate in electron transfer reactions, which can modulate the activity of enzymes and receptors. Additionally, the benzylideneamino group can form hydrogen bonds and other non-covalent interactions with biological macromolecules, influencing their function .
Comparison with Similar Compounds
Methyl 2-[(E)-benzylideneamino]but-2-enoate can be compared with other α,β-unsaturated esters such as:
- Methyl (E)-2-butenoate
- Ethyl (E)-2-butenoate
- Methyl (Z)-2-butenoate
Uniqueness
The presence of the benzylideneamino group in this compound distinguishes it from other similar compounds. This functional group imparts unique reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
69944-75-8 |
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Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
methyl 2-(benzylideneamino)but-2-enoate |
InChI |
InChI=1S/C12H13NO2/c1-3-11(12(14)15-2)13-9-10-7-5-4-6-8-10/h3-9H,1-2H3 |
InChI Key |
LWUHDOLQICHZCA-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C(=O)OC)N=CC1=CC=CC=C1 |
Origin of Product |
United States |
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